7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3,3-dimethyl-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFOTUNFMWXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C1=O)C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-90-0 | |
| Record name | 7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents under specific conditions. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as alkylation and acylation, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce alkylated or acylated compounds .
Scientific Research Applications
7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzopyran-4-one scaffold is highly versatile, with substitutions at positions 2, 3, 4, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Hydrogen Bonding : Hydroxyl groups (e.g., 7-OH in the target compound) enhance solubility and intermolecular interactions, whereas methoxy or halogen substituents increase hydrophobicity.
- Spectroscopic Data : NMR and IR spectra of analogs (e.g., 8a–8c) confirm structural integrity and regioselectivity of substitutions .
Biological Activity
7-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a compound within the benzopyran class, is a derivative of coumarin known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and neuroprotection.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 192.21 g/mol. It features a hydroxyl group and dimethyl substitutions that enhance its biological activity compared to other coumarin derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 192.21 g/mol |
| CAS Number | 864866-90-0 |
| Chemical Formula | C₁₁H₁₂O₃ |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors that are critical in various biochemical pathways. For instance, its structural modifications allow it to exhibit unique reactivity and selectivity compared to related compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human melanoma and glioblastoma cells, with IC50 values indicating potent efficacy.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Neuroprotective Effects
In addition to its anticancer properties, this compound also exhibits neuroprotective effects. It has been isolated from natural sources and tested for its ability to promote neurite outgrowth in PC-12 cells, a model for neuronal differentiation.
Research Findings:
- Neurotrophic Activity :
- Proteasome Inhibition :
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other coumarin derivatives:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 7-Hydroxycoumarin | Anticoagulant | 0.5 |
| 4-Hydroxycoumarin | Anticancer | 1.0 |
| 7-Hydroxy-4-methylcoumarin | Neuroprotective | 0.8 |
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for 7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves controlled reaction conditions (e.g., temperature, pH) and purification via chromatography to isolate the target compound. For example, benzopyran derivatives often require stepwise condensation of phenolic precursors with ketones or aldehydes under acidic or basic conditions. Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures) and using catalysts like boron trifluoride etherate to enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove byproducts such as unreacted dihydroxybenzene intermediates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, wear a NIOSH-approved P95 respirator .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors .
- Disposal : Avoid draining into sinks; collect waste in sealed containers for incineration by licensed facilities .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline irrigation and consult a physician .
Q. Which spectroscopic techniques are suitable for structural characterization of this benzopyran derivative?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the dihydrobenzopyran core and substituents (e.g., methyl groups at C3). Key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 234.1) and fragmentation patterns indicative of the benzopyran backbone .
- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictions in bioactivity data between structural analogs (e.g., dihydrodaidzein derivatives) be resolved?
- Methodological Answer : Discrepancies often arise from differences in stereochemistry or substituent positioning. To address this:
- Comparative SAR Studies : Synthesize analogs with systematic variations (e.g., hydroxyl/methoxy group placement) and test bioactivity in standardized assays (e.g., enzyme inhibition) .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., estrogen receptors) .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies improve reaction yields during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance scalability .
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Process Monitoring : Use inline FTIR or HPLC to track reaction progress and terminate at peak yield .
Q. How can researchers overcome challenges in detecting this compound in complex biological matrices (e.g., plasma)?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water elution to isolate the compound from proteins .
- Analytical Techniques : Employ UPLC-MS/MS with a reverse-phase column (e.g., Acquity BEH C18) and multiple reaction monitoring (MRM) for selective quantification .
- Matrix Effects : Validate methods using spike-recovery experiments (80–120% recovery acceptable) and internal standards (e.g., deuterated analogs) .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to existing hypotheses (e.g., structure-activity relationships in flavonoids) to contextualize findings .
- Data Validation : Use triplicate measurements and blinded analysis to minimize bias in bioactivity assays .
- Ethical Compliance : Follow institutional guidelines for chemical safety and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
